

Physicochemical Properties of ZK824190 Hydrochloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: ZK824190 hydrochloride

Cat. No.: B10829437

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK824190 hydrochloride is a potent and selective, orally active inhibitor of the urokinase-type plasminogen activator (uPA), a key enzyme implicated in cancer metastasis and other pathological processes.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of **ZK824190 hydrochloride**, alongside detailed experimental protocols for the determination of key parameters. The document also elucidates the critical role of the uPA signaling pathway in cellular function and describes the mechanism of action of **ZK824190 hydrochloride**. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug development and cancer research.

Core Physicochemical Properties

A summary of the available physicochemical data for **ZK824190 hydrochloride** is presented in Table 1. It is important to note that while some data are readily available from suppliers and safety data sheets, specific experimental values for properties such as melting point, aqueous solubility, and pKa are not publicly documented. In such cases, this guide provides detailed, generalized experimental protocols for their determination.

Table 1: Summary of Physicochemical Properties of **ZK824190 Hydrochloride**

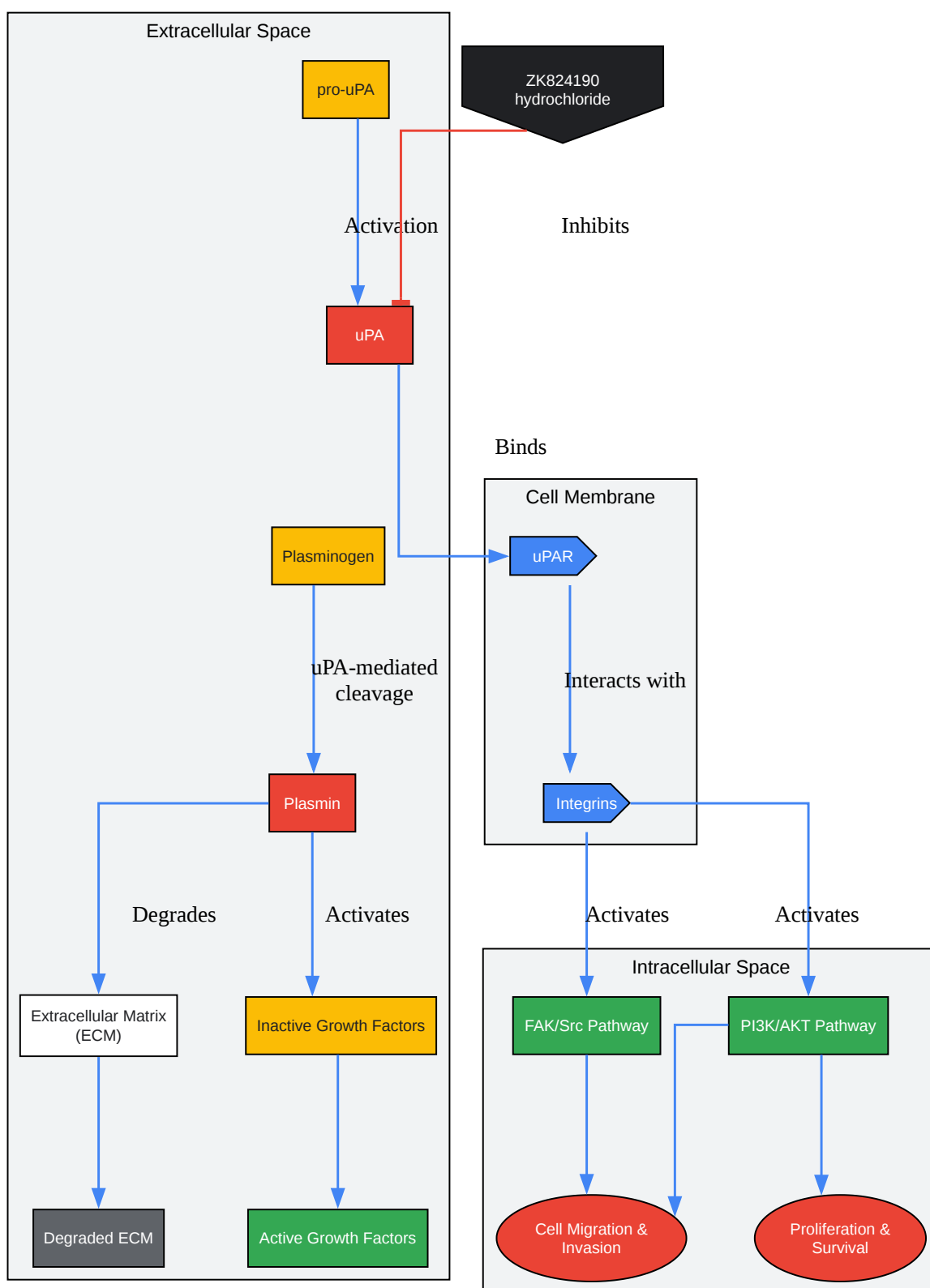
Property	Value	Source
IUPAC Name	(2R)-2-[[4-({3-[(aminomethyl)phenyl]oxy}-5-fluoro-2-pyridinyl)oxy]methyl]butanoic acid;hydrochloride	
CAS Number	2629177-12-2	[1][3]
Molecular Formula	C22H21ClF2N2O4	[1]
Molecular Weight	450.87 g/mol	
Physical State	Solid	[4]
Melting Point	No data available	[3][4]
pKa	No data available	
Solubility	Soluble in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (≥ 2.5 mg/mL) Soluble in 10% DMSO + 90% (20% SBE- β -CD in Saline) (≥ 2.5 mg/mL) Soluble in 10% DMSO + 90% Corn Oil (≥ 2.5 mg/mL)	[2]
Aqueous Solubility	No data available	
IC50 values	uPA: 237 nM tPA: 1600 nM Plasmin: 1850 nM	[1][2]

Mechanism of Action and the uPA Signaling Pathway

ZK824190 hydrochloride exerts its therapeutic effect by inhibiting the urokinase-type plasminogen activator (uPA). uPA is a serine protease that plays a crucial role in the activation of plasminogen to plasmin.[4][5] Plasmin, in turn, is a broad-spectrum protease that degrades

components of the extracellular matrix (ECM), facilitating cell migration and invasion, processes that are central to cancer metastasis.[4] The uPA system is also involved in the activation of various growth factors and cytokines.[4]

The binding of uPA to its receptor, uPAR, at the cell surface localizes the proteolytic activity, enhancing its efficiency.[1][4] This interaction also triggers intracellular signaling cascades, including the FAK/Src and PI3K–AKT/ERK pathways, which promote cell migration and survival.[1][6] By inhibiting uPA, **ZK824190 hydrochloride** disrupts these processes, thereby impeding tumor progression and metastasis.



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Caption: uPA signaling pathway and the inhibitory action of **ZK824190 hydrochloride**.

Experimental Protocols

Determination of Melting Point

Objective: To determine the temperature at which **ZK824190 hydrochloride** transitions from a solid to a liquid state.

Methodology:

- Sample Preparation: A small, finely powdered sample of **ZK824190 hydrochloride** is packed into a capillary tube.
- Instrumentation: A calibrated melting point apparatus is used.
- Procedure:
 - The capillary tube containing the sample is placed in the heating block of the apparatus.
 - The temperature is gradually increased at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
 - The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded.
- Data Analysis: The melting point is reported as a range. The experiment should be repeated at least three times to ensure accuracy.

Determination of Aqueous Solubility

Objective: To quantify the solubility of **ZK824190 hydrochloride** in an aqueous medium.

Methodology:

- Sample Preparation: An excess amount of **ZK824190 hydrochloride** is added to a known volume of purified water in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

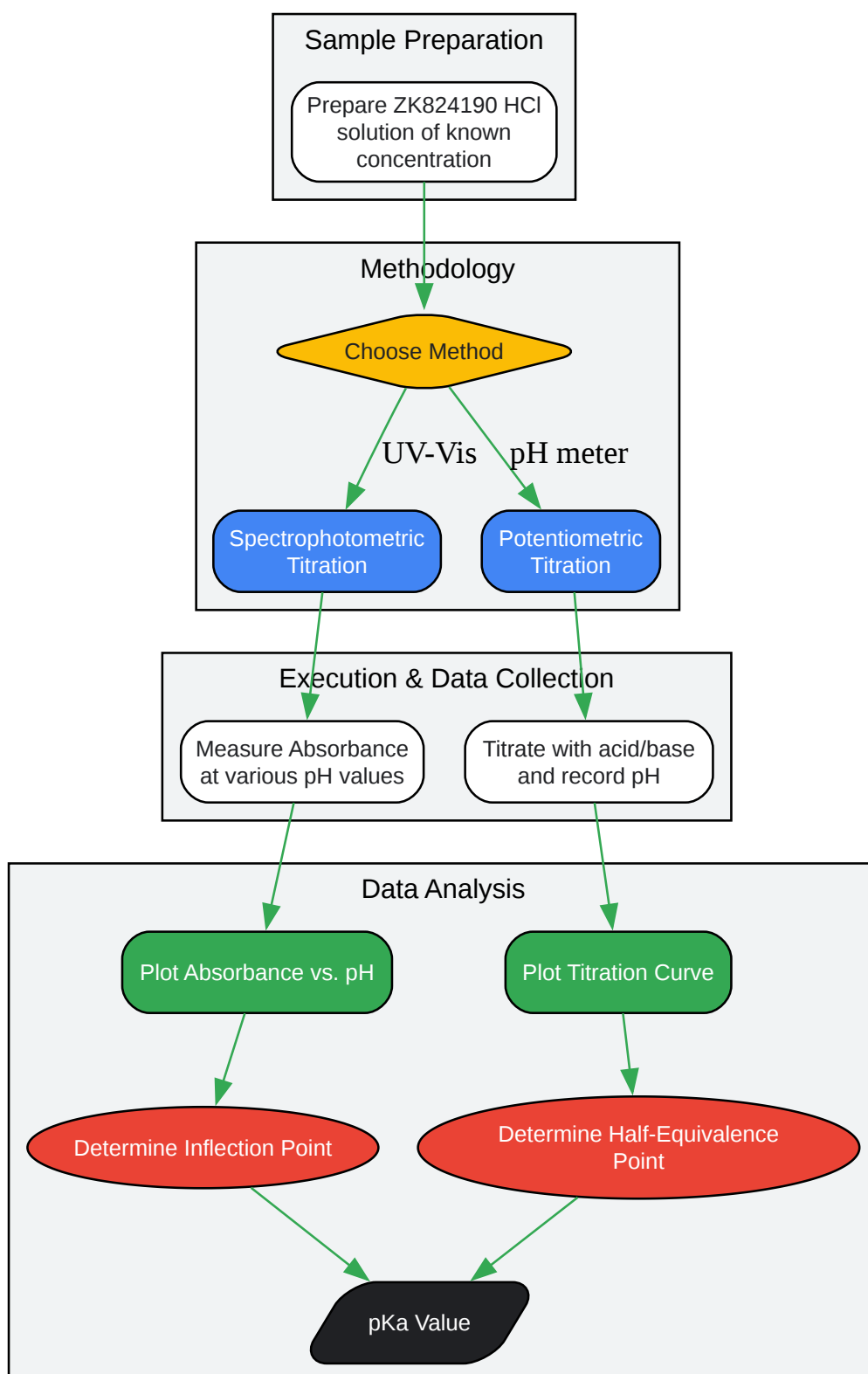
- **Sample Processing:** The saturated solution is filtered to remove any undissolved solid.
- **Quantification:** The concentration of **ZK824190 hydrochloride** in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Data Analysis:** The solubility is expressed in mg/mL or mol/L.

Determination of pKa

Objective: To determine the acid dissociation constant (pKa) of **ZK824190 hydrochloride**.

Methodology:

- **Method Selection:** Spectrophotometric or potentiometric titration methods are commonly employed.^{[7][8]} Nuclear Magnetic Resonance (NMR) spectroscopy can also be used.^{[9][10]}
- **Spectrophotometric Titration:**
 - A solution of **ZK824190 hydrochloride** of known concentration is prepared.
 - The UV-Vis absorbance spectrum is recorded at various pH values.
 - The pKa is determined from the inflection point of the sigmoid curve obtained by plotting absorbance at a specific wavelength against pH.^[7]
- **Potentiometric Titration:**
 - A solution of **ZK824190 hydrochloride** is titrated with a standardized solution of a strong acid or base.
 - The pH of the solution is monitored throughout the titration.
 - The pKa is calculated from the pH at the half-equivalence point.
- **Data Analysis:** The experiment is performed in triplicate, and the average pKa value is reported.



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Caption: Workflow for the determination of the pKa value.

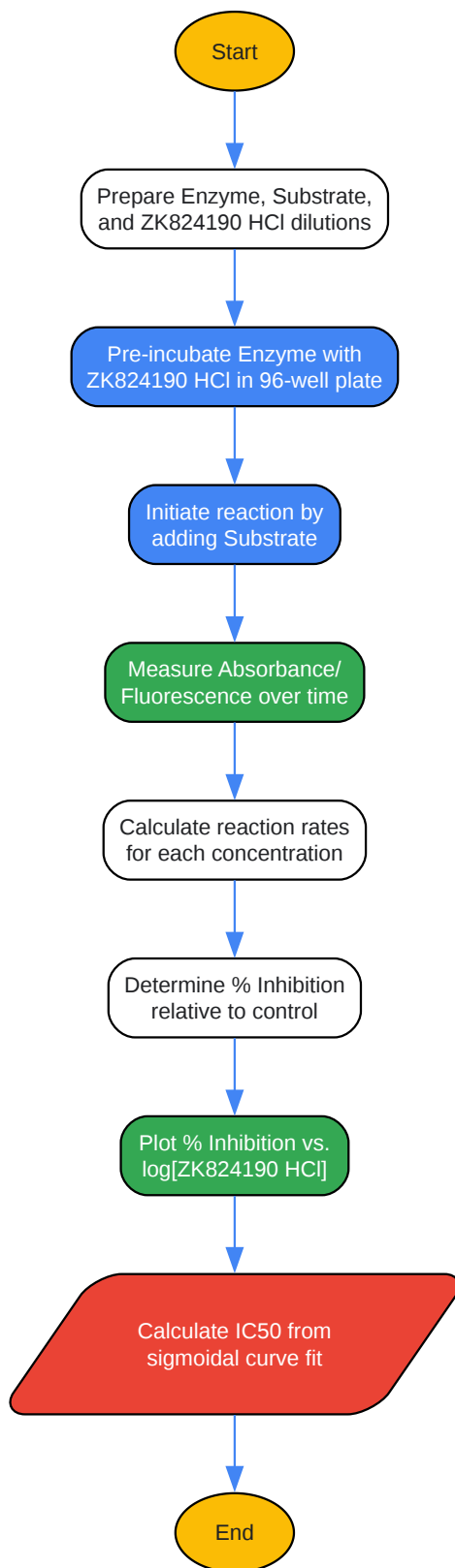
Determination of IC50

Objective: To determine the concentration of **ZK824190 hydrochloride** that inhibits 50% of the enzymatic activity of uPA, tPA, and plasmin.

Methodology:

- Assay Principle: A colorimetric or fluorometric enzymatic assay is typically used. A substrate that produces a detectable signal upon cleavage by the enzyme is employed.
- Reagents and Materials:
 - Purified uPA, tPA, and plasmin enzymes.
 - Specific chromogenic or fluorogenic substrate for each enzyme.
 - Assay buffer.
 - **ZK824190 hydrochloride** stock solution and serial dilutions.
 - 96-well microplate.
 - Microplate reader.
- Procedure:
 - The enzyme and various concentrations of **ZK824190 hydrochloride** are pre-incubated in the microplate wells.
 - The reaction is initiated by the addition of the substrate.
 - The change in absorbance or fluorescence is measured over time at a specific wavelength.
- Data Analysis:
 - The rate of reaction is calculated for each inhibitor concentration.
 - The percentage of inhibition is determined relative to a control with no inhibitor.

- The IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.^[11]



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